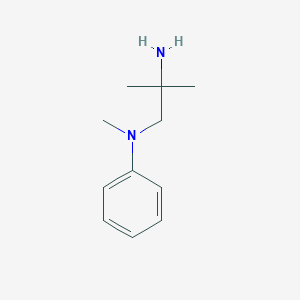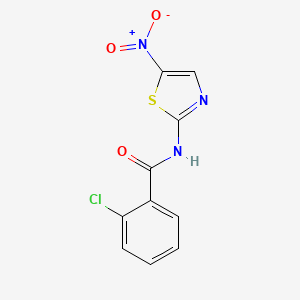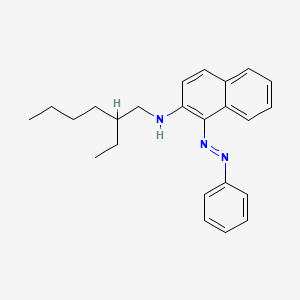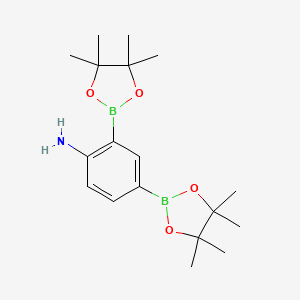
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is an organic compound with a unique structure that includes both amine and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- typically involves the reaction of 1,2-diaminopropane with dimethylamine and phenyl groups under controlled conditions. The reaction is carried out in the presence of a catalyst, often using a fixed-bed reactor. The reaction temperature ranges from 10°C to 120°C, and the molar ratio of reactants is carefully controlled to achieve high selectivity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity. The use of catalysts such as Raney-Nickel and the addition of base in alcohol solutions are common practices to enhance the reaction rate and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenated compounds and acids are often used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .
Applications De Recherche Scientifique
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of dyes, resins, and as a curing agent for epoxy resins.
Mécanisme D'action
The mechanism of action of 1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites and modulating the activity of enzymes or receptors. This interaction can lead to changes in biochemical pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-Dimethyl-1,3-propanediamine
- 1,3-Bis(methylamino)propane
- N,N-Dimethyltrimethylenediamine
Uniqueness
1,2-Propanediamine, N1,2-dimethyl-N1-phenyl- is unique due to the presence of both dimethyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are required .
Propriétés
Formule moléculaire |
C11H18N2 |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
1-N,2-dimethyl-1-N-phenylpropane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-11(2,12)9-13(3)10-7-5-4-6-8-10/h4-8H,9,12H2,1-3H3 |
Clé InChI |
SLNMXDGLEJKHEQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN(C)C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(4-hydroxy-3-methoxyphenyl)methylene]-4-oxo-2-thioxo-3-Thiazolidineacetic acid](/img/structure/B13931132.png)








![4,6-Dichloropyrazolo[1,5-A]pyrazine-3-carbonitrile](/img/structure/B13931197.png)

